2-(Thiophen-3-ylformamido)acetic acid is a compound that combines a thiophene ring with an acetic acid moiety, specifically featuring a formamido group. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor for certain enzymes involved in inflammatory processes. The presence of the thiophene ring enhances its biological activity and solubility, making it a valuable candidate for further research.
The compound can be classified under the category of thiophene derivatives and amino acids, specifically as an amino acid derivative due to the presence of both an amine (from the formamido group) and a carboxylic acid (from the acetic acid group). Its structural formula can be represented as C₉H₈N₂O₂S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The synthesis of 2-(thiophen-3-ylformamido)acetic acid typically involves several steps:
The reaction conditions often include:
The molecular structure of 2-(thiophen-3-ylformamido)acetic acid features:
2-(Thiophen-3-ylformamido)acetic acid can participate in various chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for 2-(thiophen-3-ylformamido)acetic acid primarily revolves around its role as an inhibitor for specific enzymes like microsomal prostaglandin E synthase-1 (mPGES-1).
In vitro studies have shown that derivatives of thiophene acetic acids exhibit selective inhibitory activity against mPGES-1 with low micromolar IC₅₀ values, suggesting promising therapeutic potential .
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly used to assess purity levels (>98% purity reported in studies) .
2-(Thiophen-3-ylformamido)acetic acid has several potential applications:
Fragment-based drug design (FBDD) leverages small molecular fragments like thiophene acetic acid derivatives as starting points for developing high-affinity ligands. The thiophene scaffold serves as a privileged structure in medicinal chemistry due to its bioisosteric properties relative to phenyl rings, enhancing metabolic stability and binding interactions. As demonstrated in mPGES-1 inhibitor development, 2-(thiophen-2-yl)acetic acid was identified through virtual fragment screening as a versatile platform for synthesizing bioactive compounds with low micromolar inhibitory activity against cancer cell lines (A549) and inflammation targets [2]. The fragment optimization process involves:
Molecular modeling of mPGES-1 inhibitors revealed that the carboxylic acid group of 2-(thiophen-2-yl)acetic acid forms critical hydrogen bonds with Arg126 and Tyr130 residues in the glutathione-binding site, while the thiophene sulfur participates in hydrophobic interactions with Leu37 and Val131 [2]. This binding motif enables selective inhibition of the inducible PGE₂ pathway without disrupting constitutive prostanoid biosynthesis.
Table 1: Synthetic Routes to Thiophene Acetic Acid Scaffolds
Method | Reaction Conditions | Yield | Purity | Key Advantages |
---|---|---|---|---|
Friedel-Crafts Alkylation | Ionic liquid catalyst, 70°C, 6h [9] | 85% | >99% | Solvent-free, recyclable catalyst |
Diethyl Malonate Pathway | THF, NaI, 2-chlorothiophene, reflux [1] | 78% | 97% | Mild conditions, scalable |
Halogenation-Hydrolysis | CCl₄, NBS, then KOH/EtOH [9] | 65% | 95% | Direct functionalization |
Optimization of the classical Friedel-Crafts alkylation route has been achieved using ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate), enabling solvent-free synthesis at 70°C with 85% yield and >99% purity [9]. This green chemistry approach eliminates traditional environmental concerns associated with aluminum chloride catalysts and facilitates catalyst recycling. Alternative routes via diethyl malonate intermediates involve thiophene ring alkylation with diethyl bromoacetate followed by decarboxylation, providing the acetic acid chain with superior atom economy (78% yield) [1].
Suzuki-Miyaura cross-coupling enables precise C-C bond formation between halogenated thiophene precursors and diverse boronic acids, facilitating fragment coupling in drug discovery. The reaction exhibits exceptional functional group tolerance, accommodating ester, amine, and carboxylic acid functionalities present in 2-(thiophen-3-ylformamido)acetic acid derivatives. Key advancements include:
The synthetic utility is exemplified in mPGES-1 inhibitor development, where Suzuki coupling installed diverse biaryl systems on the thiophene acetic acid core. Compound 2c (featuring a 4-cyanophenyl moiety) exhibited potent anticancer activity (IC₅₀ = 28 μM) through G0/G1 cell cycle arrest and apoptosis induction [2]. The electron-withdrawing cyano group enhanced target engagement by lowering the LUMO energy and increasing electrophilicity at the acetic acid carbonyl.
Table 2: Suzuki-Miyaura Optimization for Thiophene-3-yl Derivatives
Catalyst System | Base/Solvent | Temperature | Time | Yield | Application Example |
---|---|---|---|---|---|
Pd(PPh₃)₄/dppf | K₂CO₃, THF/H₂O | 80°C | 3h | 92% | 5-(4-Cyanophenyl)thiophene-2-acetic acid [2] |
Pd(OAc)₂/XPhos | CsF, toluene/ethanol | 50°C | 6h | 85% | 3,5-Bis(trifluoromethyl)phenyl derivative |
Ni(dppp)Cl₂ | tBuONa, anhydrous THF | 25°C | 24h | 78% | Polyfluorene-thiophene conjugates [6] |
Notably, chain-growth polymerization mechanisms have been achieved via Suzuki-Miyaura coupling using arylpalladium(II) halide initiators, producing well-defined polythiophenes with controlled molecular weights (Mn = 17,700) and low polydispersity (Đ = 1.1) [6]. This precision synthesis enables conjugation of 2-(thiophen-3-ylformamido)acetic acid with polymeric carriers for drug delivery applications without epimerization at the α-amino acid center.
Solid-phase peptide synthesis (SPPS) provides unparalleled control for constructing thiophene-peptide conjugates containing 2-(thiophen-3-ylformamido)acetic acid. The carboxylic acid functionality serves as an anchoring point to amine-functionalized resins, enabling iterative chain elongation while the thiophene ring undergoes selective modifications. Critical resin systems include:
Table 3: Resin Selection for Solid-Phase Synthesis
Resin Type | Loading Capacity | Cleavage Conditions | Compatible Protecting Groups | Thiophene Conjugate Application |
---|---|---|---|---|
Rink Amide | 0.3-0.8 mmol/g | 20-50% TFA/DCM + scavengers | Boc, tBu, Trt | C-terminal peptide amides |
2-Chlorotrityl Chloride | 0.8-1.2 mmol/g | 1% TFA/DCM or acetic acid | Fmoc, Alloc | Side-chain protected fragments [10] |
Sieber Amide | 0.4-0.7 mmol/g | 1% TFA/DCM, 5 min | Mtt, Dde, Nvoc | Cyclic peptide-thiophene hybrids |
Hydrazone | 0.6 mmol/g | TFA:water:TIS (95:2.5:2.5) | Standard Fmoc | Peptide hydrazides for ligation |
Post-assembly on-resin transformations enable late-stage diversification of the thiophene ring:
The hydrazone linker strategy proves particularly valuable for synthesizing peptide hydrazides incorporating thiophene acetic acid moieties. After standard Fmoc-SPPS, cleavage with TFA:water:TIS (95:2.5:2.5) delivers hydrazide-functionalized conjugates ready for native chemical ligation or cyclization [10]. This approach was instrumental in generating cruzain protease inhibitors featuring (thiophen-3-yl)acetic acid pharmacophores that bind reversibly to the catalytic cysteine through nitrile warheads [3].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2